GSK172981

Description

Overview of the Tachykinin System and the Neurokinin-3 Receptor (NK3R) in Neurobiology

The tachykinin system is a family of neuropeptides that play a crucial role in a wide array of physiological processes. researchgate.net The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). researchgate.net These peptides exert their effects by binding to three distinct G protein-coupled receptors: the neurokinin-1 (NK1R), neurokinin-2 (NK2R), and neurokinin-3 (NK3R) receptors. researchgate.net While there is some crossover in binding, each tachykinin shows a preferential affinity for a specific receptor: SP for NK1R, NKA for NK2R, and NKB for NK3R. researchgate.net

The NK3R is widely distributed throughout the central nervous system, with notable expression in regions associated with reproductive function, mood, and thermoregulation. womensmentalhealth.org The binding of its primary endogenous ligand, NKB, to the NK3R initiates a cascade of intracellular signaling events. researchgate.net This activation of the NK3R has been implicated in the modulation of various neurotransmitter systems, highlighting its importance in maintaining neuronal homeostasis. womensmentalhealth.org

Rationale for Pharmacological Modulation of NK3R in Central Nervous System Research

The widespread distribution and functional significance of the NK3R in the brain have made it an attractive target for pharmacological intervention in a variety of central nervous system disorders. Dysregulation of the NKB/NK3R signaling pathway has been linked to the pathophysiology of several conditions. For instance, this pathway is a key regulator of the hypothalamic-pituitary-gonadal axis, and its modulation is being explored for sex-hormone-dependent disorders. womensmentalhealth.org

Furthermore, research has suggested the involvement of the NK3R in mood and psychiatric disorders. The potential to modulate dopaminergic and serotonergic pathways through NK3R antagonism has opened avenues for investigating its therapeutic utility in conditions such as schizophrenia and depression. The emerging understanding of the NK3R's role in the central mechanisms of thermoregulation has also led to the successful development of NK3R antagonists for the treatment of vasomotor symptoms associated with menopause. womensmentalhealth.orgnih.gov

Historical Context of NK3R Antagonist Discovery and the Emergence of Non-Peptide Ligands

The initial exploration of tachykinin receptor antagonists was dominated by peptide-based compounds. While these were valuable research tools, their therapeutic potential was limited by poor oral bioavailability and rapid metabolism. A significant breakthrough in the field came with the development of potent and selective non-peptide antagonists for the tachykinin receptors. nih.gov

The discovery of non-peptide antagonists for the NK1 receptor in the early 1990s spurred similar efforts for the NK2 and NK3 receptors. nih.gov This led to the identification of chemically diverse scaffolds that could selectively block NK3R activity. These small molecule antagonists offered improved pharmacokinetic properties, making them more suitable for clinical development. This shift towards non-peptide ligands has been pivotal in translating the scientific understanding of the NK3R into potential therapeutic applications.

Positioning of GSK172981 within the Landscape of NK3 Receptor Antagonist Research

GSK172981 is a non-peptide, synthetic organic compound that acts as a tachykinin NK3 receptor antagonist. nih.gov It has demonstrated high affinity for both recombinant human and native guinea pig NK3 receptors. nih.gov In vitro functional studies have characterized GSK172981 as a competitive antagonist at the cloned human NK3 receptor. nih.gov This competitive antagonism has also been observed in its ability to block neurokinin B-stimulated neuronal activity. nih.gov

The development of GSK172981 and other selective non-peptide NK3R antagonists has been part of a broader research effort to create therapeutic agents for conditions linked to NK3R signaling. While other NK3R antagonists, such as fezolinetant (B607441) and MLE4901 (pavinetant), have progressed further in clinical trials, particularly for menopausal vasomotor symptoms, the preclinical characterization of compounds like GSK172981 has been crucial in elucidating the structure-activity relationships and pharmacological profiles necessary for a successful NK3R-targeting therapeutic. womensmentalhealth.orgresearchgate.net

Below is a table summarizing the properties of GSK172981 and a selection of other notable NK3R antagonists.

| Compound Name | Chemical Class | Mechanism of Action | Key Research Findings |

| GSK172981 | Synthetic organic | Competitive NK3R antagonist | High affinity for human and guinea pig NK3 receptors. nih.gov |

| Fezolinetant | Non-peptide | Selective NK3R antagonist | Effective in reducing the frequency and severity of menopausal vasomotor symptoms. researchgate.net |

| MLE4901 (Pavinetant) | Non-peptide | Selective NK3R antagonist | Demonstrated efficacy in treating menopausal hot flushes, though development was halted due to liver enzyme elevations. nih.gov |

| Osanetant (B1677505) | Non-peptide | Selective NK3R antagonist | Investigated for schizophrenia, but clinical trials did not show sufficient efficacy. |

| Talnetant (B1681221) | Non-peptide | Selective NK3R antagonist | Explored for a range of CNS disorders, including schizophrenia and irritable bowel syndrome. |

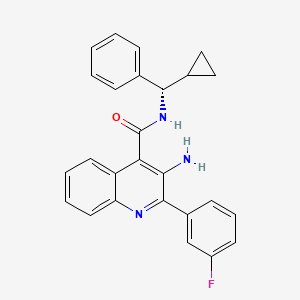

Structure

3D Structure

Properties

Molecular Formula |

C26H22FN3O |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C26H22FN3O/c27-19-10-6-9-18(15-19)25-23(28)22(20-11-4-5-12-21(20)29-25)26(31)30-24(17-13-14-17)16-7-2-1-3-8-16/h1-12,15,17,24H,13-14,28H2,(H,30,31)/t24-/m1/s1 |

InChI Key |

ZKGNLARKIMWKFE-XMMPIXPASA-N |

SMILES |

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-amino-N-(cyclopropyl (phenyl)methyl)-2-(3-fluorophenyl)-4-quinolinecarboxamide GSK 172981 GSK-172981 GSK172981 |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interaction of Gsk172981

In Vitro Receptor Binding Affinity and Selectivity Profiling of GSK172981

The binding affinity of GSK172981 has been rigorously assessed in various in vitro models, highlighting its potent interaction with the tachykinin NK3 receptor subtype researchgate.netnih.gov.

GSK172981 exhibits high affinity for recombinant human tachykinin NK3 receptors, with a reported pKi value of 7.7 researchgate.netnih.gov. This indicates a strong binding interaction with the human receptor, suggesting its potential as a potent antagonist researchgate.netnih.gov.

Beyond recombinant systems, GSK172981 also demonstrates high affinity for native guinea pig tachykinin NK3 receptors, showing a pKi value of 7.8 researchgate.netnih.gov. This affinity profile across species provides valuable insights into its broad receptor interaction characteristics researchgate.netnih.gov.

Table 1: In Vitro Receptor Binding Affinity of GSK172981

| Receptor Type | pKi Value | Source |

| Recombinant Human Tachykinin NK3 | 7.7 | researchgate.netnih.gov |

| Native Guinea Pig Tachykinin NK3 | 7.8 | researchgate.netnih.gov |

Functional Antagonist Properties of GSK172981

Functional evaluations have further characterized GSK172981 as a competitive antagonist, affecting neurokinin B-mediated responses and neuronal activity researchgate.netnih.govhodoodo.com.

In in vitro functional assays, GSK172981 has been characterized as a competitive antagonist at the cloned human tachykinin NK3 receptor, with a pA2 value of 7.2 researchgate.netnih.govhodoodo.comchemicalbook.comtargetmol.cn. This competitive profile indicates that GSK172981 binds reversibly to the same site as the endogenous agonist, thereby preventing or reducing agonist binding researchgate.netnih.gov.

While another compound, GSK256471, was noted to diminish the neurokinin B-induced Emax response, indicative of non-surmountable antagonist pharmacology, GSK172981 exhibited a competitive profile in antagonizing neurokinin B-stimulated neuronal activity researchgate.netnih.gov. This suggests that GSK172981 primarily shifts the agonist dose-response curve to the right without necessarily reducing the maximum response (Emax) in the presence of sufficient agonist concentrations researchgate.netnih.gov.

GSK172981 also demonstrated a competitive antagonistic profile in antagonizing neurokinin B-stimulated neuronal activity in guinea pig medial habenula slices, with an apparent pKB value of 8.1 researchgate.netnih.govhodoodo.com. This finding supports its competitive mechanism of action in a relevant neuronal tissue model researchgate.netnih.gov.

Table 2: Functional Antagonist Properties of GSK172981

| Functional Assay | Parameter | Value | Source |

| Cloned Human Tachykinin NK3 Receptor (Competitive Antagonism) | pA2 | 7.2 | researchgate.netnih.govhodoodo.comchemicalbook.comtargetmol.cn |

| Guinea Pig Medial Habenula Slices (Antagonizing NKB-stimulated neuronal activity) | Apparent pKB | 8.1 | researchgate.netnih.govhodoodo.com |

Preclinical Pharmacodynamic Investigations and Neurobiological Impact of Gsk172981

In Vivo Receptor Occupancy Studies of GSK172981

Preclinical studies have evaluated the ability of GSK172981 to penetrate the central nervous system and occupy its target receptors in a dose-dependent manner.

Central Nervous System Penetration and Distribution Assessment

Central nervous system (CNS) penetration by GSK172981 has been demonstrated through its ability to achieve dose-dependent ex vivo tachykinin NK3 receptor occupancy in the medial prefrontal cortex nih.govresearchgate.net. This indicates that the compound effectively crosses the blood-brain barrier and distributes to relevant brain regions where NK3 receptors are located.

Dose-Dependent Ex Vivo Tachykinin NK3 Receptor Occupancy in Medial Prefrontal Cortex

GSK172981 exhibits high affinity for tachykinin NK3 receptors, both recombinant human (pK_i_ = 7.7) and native guinea pig (pK_i_ = 7.8) nih.gov. In vitro functional evaluations characterize GSK172981 as a competitive antagonist at cloned human tachykinin NK3 receptors, with a pA2 value of 7.2 nih.gov. Furthermore, it demonstrated a competitive profile in antagonizing neurokinin B-stimulated neuronal activity in guinea pig medial habenula slices, showing an apparent pK_B_ of 8.1 nih.govresearchgate.net.

In vivo studies revealed that GSK172981 achieved dose-dependent ex vivo tachykinin NK3 receptor occupancy in the medial prefrontal cortex of guinea pigs. The effective dose for 50% occupancy (ED50) was determined to be 0.8 mg/kg, administered intraperitoneally (i.p.) nih.govresearchgate.net.

Table 1: In Vitro and Ex Vivo Receptor Binding and Occupancy of GSK172981

| Parameter | Value | Species/System | Reference |

| pK_i (recombinant human NK3 receptor) | 7.7 | Human | nih.gov |

| pK_i_ (native guinea pig NK3 receptor) | 7.8 | Guinea Pig | nih.gov |

| pA2 (cloned human NK3 receptor, competitive) | 7.2 | Human | nih.gov |

| Apparent pK_B_ (guinea pig medial habenula) | 8.1 | Guinea Pig | nih.govresearchgate.net |

| ED50 (ex vivo NK3 receptor occupancy, mPFC) | 0.8 mg/kg, i.p. | Guinea Pig | nih.govresearchgate.net |

Neurochemical Modulation by GSK172981 in Preclinical Models

GSK172981 has been investigated for its modulatory effects on neurochemical systems, particularly dopaminergic neurotransmission, in preclinical models.

Attenuation of Haloperidol-Induced Increases in Extracellular Dopamine (B1211576) in the Guinea Pig Nucleus Accumbens via Microdialysis

In vivo microdialysis studies in guinea pigs have demonstrated that acute administration of GSK172981 can attenuate haloperidol-induced increases in extracellular dopamine levels within the nucleus accumbens nih.govresearchgate.net. Specifically, an acute dose of 30 mg/kg (i.p.) of GSK172981 was shown to reduce these dopamine increases nih.gov. This finding suggests that GSK172981, as an NK3 receptor antagonist, can counteract certain neurochemical effects associated with typical antipsychotic agents like haloperidol (B65202) in a key brain region involved in reward and motivation nih.govnih.goven-journal.orgbiorxiv.org.

Impact on Mesolimbic and Mesocortical Dopaminergic Neurotransmission

The tachykinin NK3 receptor system is known to modulate monoaminergic neurotransmission, including dopaminergic pathways researchgate.netresearchgate.net. The mesolimbic and mesocortical dopaminergic pathways are critical for various brain functions, with projections originating from the ventral tegmental area (VTA) to areas such as the nucleus accumbens (mesolimbic) and the frontal cortex (mesocortical) hilarispublisher.compsychopharmacologyinstitute.comslideshare.netnih.gov. These pathways are implicated in emotion, reward systems, cognition, and executive functions hilarispublisher.compsychopharmacologyinstitute.comnih.gov. By acting as a tachykinin NK3 receptor antagonist, GSK172981 is understood to modulate these dopaminergic systems, as evidenced by its ability to attenuate haloperidol-induced dopamine increases in the nucleus accumbens nih.govresearchgate.net. This modulation is consistent with the hypothesis that NK3 receptor antagonists may hold therapeutic potential in conditions involving dysregulated dopaminergic activity nih.govresearchgate.net.

Behavioral Phenotyping Studies Demonstrating Functional Antagonism

Beyond neurochemical effects, GSK172981 has also been assessed for its behavioral impact, providing evidence of its functional antagonism of NK3 receptors in vivo. A key finding from behavioral phenotyping studies is the dose-dependent attenuation of agonist-induced "wet dog shake" behaviors in guinea pigs nih.govresearchgate.net. This specific behavioral response is a recognized model for assessing NK3 receptor activity, and GSK172981's ability to attenuate it directly demonstrates its functional antagonistic properties in a living organism nih.govhayar.net. Behavioral phenotyping is a crucial approach for evaluating the effects of novel compounds and understanding their impact on complex behaviors nih.govnymc.edubiorxiv.orgnih.gov.

Attenuation of Agonist-Induced "Wet Dog Shake" Behaviors in Guinea Pigs

The "wet dog shake" (WDS) behavior is a well-established behavioral phenomenon observed in various furry mammals, including guinea pigs, often in response to external stimuli like water or irritants on their fur gatech.edulivescience.comthe-scientist.com. In neuropharmacological research, agonist-induced "wet dog shake" behaviors can serve as an in vivo indicator of central tachykinin NK3 receptor activation nih.gov. The attenuation of this behavior by a compound suggests its ability to antagonize the NK3 receptor in the central nervous system.

Detailed research findings indicate that GSK172981 effectively attenuates agonist-induced "wet dog shake" behaviors in guinea pigs in a dose-dependent manner nih.gov. This effect highlights GSK172981's central nervous system (CNS) penetration and its functional antagonism of NK3 receptors in vivo nih.gov. Further supporting its mechanism of action, GSK172981 demonstrated high affinity for native guinea pig tachykinin NK3 receptors, with a pK_i value of 7.8 nih.gov. In vitro functional evaluations also characterized GSK172981 as a competitive antagonist at cloned human tachykinin NK3 receptors, exhibiting a pA_2 value of 7.2 nih.gov. Moreover, GSK172981 displayed a competitive profile in antagonizing neurokinin B-stimulated neuronal activity recorded from guinea pig medial habenula slices, with an apparent pK_B of 8.1 nih.gov.

The compound's ability to engage central targets was further evidenced by dose-dependent ex vivo tachykinin NK3 receptor occupancy in the medial prefrontal cortex of guinea pigs, with an ED50 value of 0.8 mg/kg (intraperitoneal administration) nih.gov. These findings collectively underscore GSK172981's efficacy in modulating NK3 receptor-mediated behaviors in a preclinical model.

Table 1: Preclinical Pharmacodynamic Profile of GSK172981 Related to NK3 Receptor Antagonism

| Parameter | Value | Species/System |

| Tachykinin NK3 Receptor Affinity (pK_i) | 7.8 | Native Guinea Pig nih.gov |

| Tachykinin NK3 Receptor Antagonism (pA_2) | 7.2 (competitive) | Cloned Human NK3 Receptor nih.gov |

| Apparent pK_B (Neurokinin B antagonism in neuronal activity) | 8.1 (competitive) | Guinea Pig Medial Habenula nih.gov |

| Ex vivo NK3 Receptor Occupancy (ED50, i.p.) | 0.8 mg/kg | Medial Prefrontal Cortex nih.gov |

| Attenuation of Agonist-Induced "Wet Dog Shake" | Dose-dependent attenuation observed | Guinea Pigs nih.gov |

Mechanistic Elucidation and Signaling Pathways Influenced by Gsk172981

Delineation of Molecular Pathways Downstream of NK3R Antagonism

The neurokinin-3 receptor (NK3R) is a G-protein-coupled receptor (GPCR) that primarily mediates the effects of its endogenous ligand, Neurokinin B (NKB). NKB-NK3R signaling plays a crucial role in various neural activities, including the modulation of monoaminergic and amino acid neurotransmission within specific forebrain areas such as the frontal, parietal, and cingulate cortices, and basal ganglia structures. Antagonism of the NK3R by compounds like GSK172981 can therefore influence these pathways. While NK3R activation typically leads to increased levels of dopamine (B1211576), serotonin, and noradrenaline, NK3R antagonists are posited to modulate these changes. The neuromodulatory nature of neuropeptides, including NKB, suggests that their antagonists may elicit more nuanced effects compared to direct agonists or antagonists of classic neurotransmitters.

Impact on Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

The Hypothalamic-Pituitary-Gonadal (HPG) axis is an intricate neuroendocrine system fundamental to the regulation of reproductive and sexual functions. This axis operates through a feedback loop involving the hypothalamus, pituitary gland, and gonads, controlling the production of sex hormones and ensuring proper reproductive organ development.

The NKB-NK3R signaling pathway is a key positive regulator of gonadotropin-releasing hormone (GnRH) release from the hypothalamus. Consequently, NK3R-selective antagonists, including GSK172981, have the capacity to suppress mammalian reproductive functions. This suppression is achieved by lowering GnRH pulsatility, which in turn leads to diminished levels of plasma luteinizing hormone (LH) and correspondingly attenuated levels of circulating androgens and estrogens.

Modulation of Gonadotropin-Releasing Hormone (GnRH) Release via NK3R Signaling

Neurokinin B (NKB) and its cognate receptor, NK3R, are critically involved in the neuroendocrine control of GnRH release. Research indicates that loss-of-function mutations in NK3R can result in GnRH deficiency in humans, underscoring the receptor's importance in this pathway. NK3R antagonists function by mitigating the overactive NKB signaling, which is implicated in conditions such as menopausal hot flashes. This mechanism of action highlights the potential for NK3R antagonists to normalize disrupted neuroendocrine balance.

Role in Reproductive Neuroendocrinology

The HPG axis undergoes periods of activity during fetal, neonatal, and adult development, with puberty marking the transition to mature reproductive function. The reactivation of the HPG axis during puberty is characterized by an increase in the frequency and amplitude of GnRH pulses in the hypothalamus. NK3R antagonists exert their influence on this axis by affecting gonadotropin secretion.

A key component in the regulation of GnRH release and thermoregulation are the KNDy (kisspeptin, neurokinin B, dynorphin) neurons located in the hypothalamus. These neurons project to GnRH-releasing cells and thermoregulatory centers. Estrogen withdrawal, such as during menopause, leads to hyperactivation of kisspeptin (B8261505) and NKB secretion within KNDy neurons, contributing to symptoms like vasomotor symptoms (hot flashes). NK3R antagonists, by restoring the disrupted balance in KNDy neuron activity caused by estrogen deficiency, can reduce the frequency and severity of these symptoms.

Interplay with Dopaminergic Signaling Pathways within the Central Nervous System

NK3 receptors are known to modulate monoaminergic neurotransmission, which includes the dopaminergic system. Studies have shown that NK3R interacts with dopamine pathways, leading to the stimulation of dopamine release and the elicitation of dopamine-mediated behaviors. This interaction is significant given that abnormalities in dopaminergic signaling are implicated in various neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease.

The dopaminergic hypothesis, which posits that hyperactivity of the mesolimbic dopaminergic pathway is associated with positive symptoms of schizophrenia, suggests a potential therapeutic avenue for NK3R antagonists. By influencing dopamine pathways, NK3R antagonism may contribute to the modulation of these symptoms.

Broader Implications for Neurotransmitter System Interactions

Beyond its primary interaction with the NKB-NK3R system and its influence on dopaminergic pathways, GSK172981, as an NK3R antagonist, has broader implications for interactions with other neurotransmitter systems within the central nervous system. NK3 receptors are predominantly expressed in neurons of both the peripheral and central nervous systems and are known to modulate monoaminergic and amino acid neurotransmission. This includes interactions with serotonin, norepinephrine, acetylcholine, and GABA systems. The neuromodulatory nature of neuropeptides, in contrast to classic neurotransmitters, suggests that their antagonists may produce more subtle or nuanced effects on neuronal activity. This intricate interplay highlights the potential for NK3R antagonism to influence a wide array of physiological and behavioral processes regulated by these diverse neurotransmitter systems.

Data Tables

Table 1: NK3 Receptor Affinity and Antagonism of GSK172981

| Compound | Target | pK(i) (recombinant human NK3R) | pK(i) (native guinea pig NK3R) | pA(2) (cloned human NK3R) |

| GSK172981 | Tachykinin NK3 Receptor | 7.7 | 7.8 | 7.2 (competitive) |

| GSK256471 | Tachykinin NK3 Receptor | 8.9 | 8.4 | N/A (diminished NKB-induced) |

Advanced Preclinical Research Methodologies in Nk3 Receptor Antagonist Studies

In Vitro Cellular and Tissue-Based Assay Systems for NK3R Antagonist Evaluation

Preclinical assessment of NK3R antagonists like GSK172981 heavily relies on in vitro systems to characterize their binding affinity and functional activity at the receptor level. These systems provide controlled environments to understand the direct interaction of the compound with NK3 receptors.

Application of Recombinant Human and Native Receptor Cell Lines for Binding and Functional Assays

GSK172981 has been extensively evaluated using both recombinant human and native guinea pig tachykinin NK3 receptors. In binding studies, GSK172981 demonstrated high affinity for recombinant human NK3 receptors with a pKᵢ value of 7.7 researchgate.netnih.gov. Similarly, it showed comparable high affinity for native guinea pig tachykinin NK3 receptors, exhibiting a pKᵢ value of 7.8 researchgate.netnih.govtargetmol.cn.

Functional evaluations further revealed GSK172981 to be a competitive antagonist at cloned human tachykinin NK3 receptors, with a pA₂ value of 7.2 researchgate.netnih.gov. This competitive profile indicates that GSK172981 directly competes with the endogenous agonist, neurokinin B (NKB), for binding to the NK3 receptor, thereby inhibiting its activation researchgate.netnih.gov.

The following table summarizes the key in vitro binding and functional assay results for GSK172981:

| Assay Type | Receptor Source | Parameter | Value | Reference |

| Binding Assay | Recombinant Human NK3R | pKᵢ | 7.7 | researchgate.netnih.gov |

| Binding Assay | Native Guinea Pig NK3R | pKᵢ | 7.8 | researchgate.netnih.govtargetmol.cn |

| Functional Assay (Competitive Antagonism) | Cloned Human NK3R | pA₂ | 7.2 | researchgate.netnih.gov |

Utility of Organotypic Slice Culture Models for Neurophysiological Assessment

Organotypic slice cultures serve as valuable in vitro models that preserve the cytoarchitectural organization and synaptic connectivity of brain tissue, allowing for neurophysiological assessment in a more intact environment compared to dissociated cell cultures researchgate.netnih.govcreative-bioarray.com. These cultures can be maintained for extended periods, enabling the study of neuronal properties, synaptic transmission, and plasticity nih.govcreative-bioarray.com.

In the context of GSK172981, organotypic slice models derived from guinea pig medial habenula have been utilized to assess its functional antagonism of neurokinin B-stimulated neuronal activity researchgate.netnih.gov. GSK172981 exhibited a competitive profile in antagonizing NKB-stimulated neuronal activity recorded from these slices, with an apparent pKʙ value of 8.1 researchgate.netnih.gov. This demonstrates the compound's ability to modulate neuronal excitability in a preserved tissue environment, reflecting its potential neurophysiological effects in vivo.

In Vivo Animal Model Paradigms in NK3R Research

In vivo animal models are crucial for understanding the broader neurobiological implications of NK3R antagonism and for characterizing the behavioral and neurochemical effects of compounds like GSK172981 within a living system.

Utilization of Guinea Pig Models for Behavioral and Neurochemical Characterization

Guinea pig models are particularly relevant in NK3R research due to their tachykinin receptor expression patterns, gene sequence, and receptor function more closely mimicking those in humans compared to rats or mice guidetopharmacology.org. This makes them a valuable model for translational studies.

GSK172981 has been characterized in guinea pig models for both behavioral and neurochemical effects. Central nervous system penetration by GSK172981 was indicated by its dose-dependent ex vivo tachykinin NK3 receptor occupancy in the medial prefrontal cortex researchgate.netnih.gov. Furthermore, GSK172981 demonstrated a dose-dependent attenuation of agonist-induced "wet dog shake" behaviors in guinea pigs, a behavioral proxy for certain CNS activities researchgate.netnih.gov.

In neurochemical characterization, in vivo microdialysis studies in guinea pigs revealed that acute administration of GSK172981 attenuated haloperidol-induced increases in extracellular dopamine (B1211576) in the nucleus accumbens researchgate.netnih.gov. This finding supports the potential utility of NK3R antagonists in modulating dopaminergic systems, which are implicated in various neurological and psychiatric conditions researchgate.netnih.gov.

Considerations for Rodent Models (e.g., mice, rats) in Broader Neurobiological Contexts

Rodent models, including mice and rats, are widely used in neurobiological research due to their genetic tractability and cost-effectiveness wikipedia.org. However, it is important to consider species differences in NK3 receptor pharmacology and distribution between rodents and humans, which can sometimes impact the translatability of preclinical findings to clinical efficacy in CNS disorders semanticscholar.org. For example, the localization pattern of NK3 receptors in the human brain differs from that reported in rats, particularly in monoaminergic cell body regions like the substantia nigra and raphe nuclei semanticscholar.org.

Despite these differences, rodent models contribute significantly to understanding the broader neurobiological contexts of NK3R function. Studies using NK3 receptor knockout mice, for instance, have investigated the receptor's role in modulating dopaminergic signaling and cognitive functioning researchgate.net. These studies have examined the sensitivity to dopaminergic stimuli, levels of dopaminergic receptors, and tyrosine hydroxylase in NK3 receptor knockout mice researchgate.net. While NK3 receptor knockout mice showed mild hyperlocomotion and deficits on the rotarod, they did not exhibit significant differences in sensitivity to the locomotor effects of acute amphetamine or alterations in sensitization to amphetamine researchgate.net. Mouse models have also been employed to explore the benefits of NK3R antagonism in metabolic features associated with conditions like hyperandrogenic polycystic ovary syndrome (PCOS) nih.gov.

Advanced Genetically Modified Animal Models for Pathway Delineation in NK3R Studies

Advanced genetically modified animal models, particularly mice, are indispensable tools for delineating specific pathways and understanding the precise roles of receptors like NK3R in complex biological systems wikipedia.orgavantea.itnih.gov. These models allow for targeted manipulation of gene expression, including gene knockout (removal or silencing of gene activity) or knock-in (insertion of specific genes or mutations), providing insights into gene function and disease mechanisms wikipedia.orgnih.govunc.edu.

In NK3R research, knockout mice have been instrumental in clarifying the receptor's involvement in various neurobiological processes. For example, NK3 receptor knockout mice have been used to study the receptor's modulation of dopaminergic signaling, which is critical for understanding its potential role in psychiatric disorders like schizophrenia researchgate.net. By observing the effects of the absence of the NK3 receptor on behavioral responses and neurochemical markers, researchers can infer the pathways in which the NK3 receptor normally participates researchgate.net. These models help to dissect the intricate networks influenced by NK3R, providing a deeper understanding of its physiological and pathophysiological roles. The ability to generate such models with specific genetic alterations allows for precise investigations into the functional consequences of NK3R activity and antagonism.

Sophisticated Neuroimaging and Neurophysiological Techniques in Preclinical Assessment

Advanced preclinical assessment of NK3 receptor antagonists like GSK172981 leverages neuroimaging and neurophysiological techniques to elucidate their mechanisms of action and evaluate their effects on brain function. These methodologies provide critical insights into receptor engagement and downstream neurochemical modulation.

Application of Receptor Occupancy Imaging (e.g., PET/SPECT) in Relevant Animal Models

Receptor occupancy (RO) studies are fundamental in preclinical drug development, providing direct evidence of a compound's ability to bind to its target receptor in vivo. While positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are prominent non-invasive imaging techniques for measuring brain RO in clinical settings, preclinical assessment often involves ex vivo binding studies to quantify receptor engagement wikipedia.org.

GSK172981, a non-peptide tachykinin NK3 receptor antagonist, has been evaluated for its ability to occupy NK3 receptors in relevant animal models. Investigations have shown that GSK172981 exhibits dose-dependent ex vivo tachykinin NK3 receptor occupancy in the medial prefrontal cortex of guinea pigs. A key finding from these studies indicated an effective dose 50% (ED50) of 0.8 mg/kg (intraperitoneal administration) for GSK172981 in achieving receptor occupancy wikipedia.orgguidetopharmacology.org. Furthermore, ex vivo binding studies conducted in gerbil cortex also demonstrated excellent NK3 receptor occupancy by GSK172981, highlighting its effective CNS penetration and target engagement fishersci.catocris.com. These findings underscore the compound's capacity to engage its target receptor in the brain, a crucial characteristic for CNS-acting agents.

Table 1: Ex Vivo NK3 Receptor Occupancy of GSK172981 in Preclinical Models

| Compound | Animal Model | Brain Region | Receptor Occupancy Method | ED50 (mg/kg, i.p.) | Reference |

| GSK172981 | Guinea Pig | Medial Prefrontal Cortex | Ex vivo binding study | 0.8 | wikipedia.orgguidetopharmacology.org |

| GSK172981 | Gerbil | Cortex | Ex vivo binding study | Excellent Occupancy | fishersci.catocris.com |

Microdialysis for Real-Time Neurotransmitter Monitoring in Freely Moving Animals

Microdialysis is an invaluable neurophysiological technique employed in preclinical research to monitor real-time changes in extracellular neurotransmitter concentrations in specific brain regions of freely moving animals. This method allows for the assessment of a compound's pharmacodynamic effects on neurochemical signaling pathways.

Studies utilizing in vivo microdialysis have investigated the impact of GSK172981 on neurotransmitter dynamics. One notable finding demonstrated that acute administration of GSK172981 significantly attenuated haloperidol-induced increases in extracellular dopamine levels in the nucleus accumbens of guinea pigs wikipedia.orgguidetopharmacology.org. This observation suggests that GSK172981, through its NK3 receptor antagonism, can modulate dopaminergic hyperactivity, a neurochemical alteration often associated with certain CNS disorders. The ability to monitor such precise neurochemical changes in real-time provides critical insights into the functional consequences of NK3 receptor blockade by compounds like GSK172981.

Table 2: Effect of GSK172981 on Dopamine Release in Guinea Pig Nucleus Accumbens

| Compound | Dose (mg/kg, i.p.) | Animal Model | Brain Region | Effect on Dopamine Release (in presence of Haloperidol) | Reference |

| GSK172981 | 30 | Guinea Pig | Nucleus Accumbens | Attenuated haloperidol-induced increases | wikipedia.orgguidetopharmacology.org |

Synthesis Approaches and Structure Activity Relationship Sar Methodologies for Nk3r Antagonists

General Strategies for the Chemical Synthesis of Non-Peptide NK3R Antagonists

The emergence of non-peptide NK3R antagonists, such as osanetant (B1677505) (SR142801) and talnetant (B1681221) (SB-223412), around 2005 marked a significant advancement in the field of tachykinin receptor pharmacology. unt.ba These compounds represent a departure from earlier peptide-based antagonists, offering improved pharmacokinetic properties. General synthetic strategies for non-peptide NK3R antagonists often involve the construction of diverse heterocyclic scaffolds.

Key chemical classes that have been explored include quinoline (B57606) derivatives, triazolopiperazines, 2-aminomethyl-1-aryl cyclopropane (B1198618) carboxamides, and isoquinolinone scaffolds. metabolomicsworkbench.orgnih.govunt.bactdbase.orgmedchemexpress.comcenmed.comnewdrugapprovals.org For instance, the synthesis of 2-phenylquinolines, a core structure in some NK3R antagonists, has been achieved through highly convergent synthetic routes. metabolomicsworkbench.org Microwave irradiation methods have also been successfully employed for the synthesis of various quinoline-4-carboxylic acid derivatives. nih.gov Similarly, efficient and readily achievable synthetic methods have been developed for creating triazolopiperazine scaffolds, which are prominent in other NK3R antagonist series. medchemexpress.comnewdrugapprovals.org These general strategies aim to provide versatile synthetic pathways for the generation of diverse chemical entities for SAR exploration.

Methodological Approaches in Structure-Activity Relationship (SAR) Analysis of GSK172981 and Related Compounds

GSK172981 is a well-characterized non-peptide tachykinin NK3 receptor antagonist. It exhibits high affinity for both recombinant human (pK(i) value 7.7) and native guinea pig (pK(i) value 7.8) tachykinin NK3 receptors. nih.gov In in vitro functional evaluations, GSK172981 demonstrated a competitive antagonist profile with a pA2 value of 7.2 at the cloned human tachykinin NK3 receptor.

The identification of GSK172981 (designated as compound 10 in some studies) stemmed from lead optimization efforts on previously reported selective quinoline NK3 receptor antagonists, including talnetant (SB-223412) and SB-222200 (compound 3). metabolomicsworkbench.orgnih.gov These optimization programs focused on refining the chemical structure to enhance potency and desirable pharmacological properties, such as central nervous system (CNS) penetration. Through these systematic modifications, GSK172981, a 3-aminoquinoline (B160951) NK3 antagonist, was identified, demonstrating excellent CNS penetration. metabolomicsworkbench.orgnih.gov

Further SAR investigations led to the discovery of GSK256471 (compound 20), a structurally related sulfonamide with reduced lipophilicity. metabolomicsworkbench.orgnih.gov Both GSK172981 and GSK256471 are potent, high-affinity NK3 receptor antagonists, yet they exhibit differing degrees of CNS penetration, highlighting the critical role of specific structural features in modulating pharmacokinetic properties. metabolomicsworkbench.orgnih.gov Methodological approaches in SAR analysis for NK3R antagonists often involve systematic modifications of core scaffolds and substituents to understand their impact on binding affinity, selectivity, and functional activity. For instance, studies have shown that molecules with hydrophobic substituents tend to be more potent antagonists, while polar moieties can lead to reduced activity. cenmed.com Scaffold hopping, where the core chemical structure is replaced while maintaining biological activity, is another approach used to identify novel chemical series with improved properties. medchemexpress.comnewdrugapprovals.org

The following table summarizes key affinity and antagonism data for GSK172981:

| Property | Value | Receptor/System | Reference |

| pK(i) (recombinant human) | 7.7 | Tachykinin NK3 receptor | |

| pK(i) (native guinea pig) | 7.8 | Tachykinin NK3 receptor | |

| pA2 (cloned human) | 7.2 | Tachykinin NK3 receptor | |

| Apparent pK(B) | 8.1 | Neurokinin B-stimulated neuronal activity (guinea pig medial habenula slices) |

Considerations for Green Chemistry Principles in NK3R Antagonist Synthesis

The application of green chemistry principles in the synthesis of pharmaceuticals, including NK3R antagonists, is increasingly important for reducing environmental impact and improving manufacturing efficiency. medchemexpress.comnewdrugapprovals.org The goal is to design synthetic routes that minimize the generation of hazardous substances, reduce energy consumption, and utilize renewable resources.

One notable consideration in the synthesis of NK3R antagonists involves the incorporation of labile functional moieties into the drug molecule. medchemexpress.comnewdrugapprovals.org This design strategy aims to create compounds that, after fulfilling their therapeutic role, can degrade into inactive forms when released into the environment, thereby mitigating potential ecological concerns. For example, a thiol analogue of talnetant was designed, which spontaneously converts to its inactive disulfide or isothiazolone (B3347624) counterpart under aerobic conditions. newdrugapprovals.org This demonstrates a proactive approach to developing eco-friendly pharmaceuticals by building degradability into the molecular structure.

Furthermore, the development of efficient and easily achievable synthetic methods for key scaffolds, such as triazolopiperazines, contributes to greener chemistry by simplifying processes and potentially reducing waste. medchemexpress.comnewdrugapprovals.org The concept of "scaffold hopping" can also be employed to identify decomposable motifs within the antagonist structure, leading to novel compounds with reduced environmental persistence. medchemexpress.com Beyond specific molecular design, broader green chemistry strategies applicable to active pharmaceutical ingredient (API) synthesis include the reduction and replacement of hazardous solvents, the refinement of chemical routes to improve atom economy, and the increasing adoption of biocatalysis. These considerations are vital for developing sustainable and environmentally responsible manufacturing processes for NK3R antagonists.

Future Directions and Broader Academic Research Implications

Advanced Biological Target Identification and Validation Methodologies for NK3R Antagonism

The identification and validation of biological targets are crucial steps in drug development, ensuring that modulating a target yields a therapeutic benefit. For NK3R antagonism, advanced methodologies are continuously being refined. Modern approaches to target identification and validation leverage functional genomics and comprehensive in vitro and in vivo assay platforms. These include techniques such as CRISPR screening (CRISPR/Cas9, CRISPRn, CRISPRa, CRISPRi, perturb-seq), single-cell analysis, RNA sequencing (RNA-seq), and spatial transcriptomics mdpi.comnih.gov.

Target validation specifically involves confirming the suitability of a target by assessing its expression, functionality, localization, and interactions within biological systems uni.lunih.gov. Antibodies serve as essential tools in this process, enabling the characterization of target distribution, cellular localization, and functional roles in disease contexts nih.gov. Furthermore, genetic validation studies, such as Mendelian randomization, offer powerful means to assess the causal role of a target gene, like TACR3 (encoding NK3R), in disease outcomes. For instance, genetic validation has been used to investigate the role of NK3R antagonists in preventing ischemic heart disease in men by affecting testosterone (B1683101) levels guidetomalariapharmacology.org. These advanced methodologies ensure a data-driven and well-supported pathway for progressing therapeutic candidates.

Integration of Multi-Omics Data for Systems-Level Understanding of GSK172981 Action

A comprehensive understanding of GSK172981's action and its broader implications necessitates a systems-level approach through the integration of multi-omics data. Multi-omics refers to a holistic strategy that combines data from various "omics" technologies, including genomics, transcriptomics, proteomics, metabolomics, and epigenomics researchgate.netwikipedia.orgwikipedia.org. This integrated view allows researchers to move beyond simplified pictures derived from single-omics analyses, accounting for the complex interactions and regulatory mechanisms across different biological levels researchgate.net.

By combining these diverse datasets, multi-omics integration can uncover deeper insights into biological processes, highlighting the interrelationships of biomolecules and their functions researchgate.netwikipedia.org. Bioinformatics methods are indispensable for processing, analyzing, and integrating these varied datasets, employing computational techniques such as network analysis and machine learning to identify patterns, correlations, and relationships between genes, proteins, and metabolites researchgate.netwikipedia.orgwikipedia.org. This approach can lead to improved disease subtyping, more accurate biomarker prediction, and a better understanding of complex biological processes researchgate.netwikipedia.org. The integration of multi-omics data also holds potential for facilitating the identification and development of personalized therapies and early biomarkers for disease risk researchgate.net.

Application of Computational Chemistry and In Silico Modeling in NK3R Antagonist Discovery

Computational chemistry and in silico modeling play a pivotal role in accelerating the discovery and optimization of NK3R antagonists, including compounds like GSK172981. In silico drug discovery leverages computational methods to simulate, predict, and design drug candidates in virtual environments before physical experimentation cenmed.comfishersci.se. This paradigm integrates computational chemistry, molecular modeling, and advanced bioinformatics techniques to expedite target identification, lead discovery, and the optimization of drug candidates, as well as to predict pharmacokinetic and toxicological properties cenmed.commetabolomicsworkbench.org.

Key computational concepts applied in this domain include virtual screening, which rapidly filters large chemical libraries; molecular docking, which models ligand-protein binding interactions; pharmacophore modeling, which defines essential structural features for target recognition; and quantitative structure-activity relationship (QSAR) analysis, which establishes relationships between chemical structures and biological activities cenmed.com. Computational chemistry employs sophisticated methods such as quantum mechanics, molecular mechanics, and hybrid approaches to simulate molecular interactions with high precision cenmed.com. The use of artificial intelligence (AI) and machine learning (ML) tools is increasingly prevalent, enabling the analysis of biological networks, improving target identification and validation, and aiding in hypothesis generation and experimental design easychem.org. The initial identification of GSK172981 itself involved lead optimization efforts for quinoline-based NK3R antagonists, and in silico evaluation continues to be used for pharmacokinetic profiling of novel NK3R blockers wikipedia.org.

Development of Novel Preclinical Research Tools and Paradigms for Neuropharmacology

Research into NK3R antagonists like GSK172981 contributes significantly to the development of novel preclinical research tools and paradigms in neuropharmacology. There is a continuous need for new and critically re-evaluated preclinical (animal) models to effectively test experimental hypotheses and facilitate the translation of drug treatments to clinical settings wikipedia.orguni.lu.

One emerging paradigm is Quantitative Systems Pharmacology (QSP), which involves developing computer models of biological processes informed by preclinical and clinical data. These models can integrate vast amounts of data to address key aspects of pharmacodynamics (PD), pharmacokinetics (PK), and their interactions wikipedia.org. Beyond animal models, customized cell models are being developed for target identification, validation, and mode-of-action studies. These include cell lines engineered using CRISPR knock-out and knock-in technologies, RNA interference (RNAi), and directed target overexpression. Such models can be utilized in various formats, including 2D culture, 3D culture, and co-culture systems nih.gov. Furthermore, phenotypic and genetic screening campaigns, often employing custom or whole-genome targeting libraries, are crucial for understanding genotype-phenotype relationships, building disease-relevant models, and elucidating mechanisms of action and biological pathways nih.gov.

Contribution of GSK172981 Research to Fundamental Neuropharmacological Principles and Target Discovery

The research surrounding GSK172981, as a high-affinity and potent NK3R antagonist with central nervous system (CNS) penetration, profoundly contributes to fundamental neuropharmacological principles and target discovery wikipedia.org. Its development within the context of quinoline-based NK3R antagonists has expanded our understanding of the tachykinin receptor system and its intricate roles in the CNS wikipedia.orgnewdrugapprovals.org.

Preclinical studies have demonstrated that NK3R is a promising target for various CNS disorders, given its modulatory effects on monoaminergic, GABAergic, and glutamatergic neurotransmission newdrugapprovals.org. The ongoing investigation of NK3R antagonists, including the successes and challenges encountered with compounds like osanetant (B1677505) in clinical trials, underscores the importance of continued research into this receptor system newdrugapprovals.org. Beyond traditional CNS indications, discoveries such as the genetic validation of NK3R antagonists for conditions like ischemic heart disease in men, mediated through testosterone modulation, broaden our understanding of NK3R's diverse physiological functions and its potential as a therapeutic target in unexpected areas guidetomalariapharmacology.org. Thus, GSK172981 research not only refines our knowledge of specific NK3R pharmacology but also provides a framework for identifying and validating new therapeutic targets and understanding complex neurobiological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.